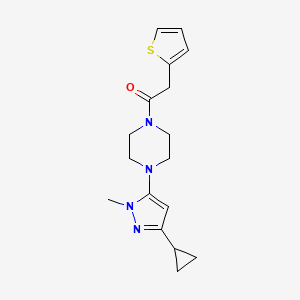

1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

This compound features a piperazine core substituted with a 3-cyclopropyl-1-methylpyrazole moiety at the 4-position and a thiophen-2-yl ethanone group at the 1-position. The pyrazole’s cyclopropyl and methyl substituents confer steric and electronic modulation, while the thiophene ring enhances aromatic interactions. Piperazine-based derivatives are widely studied for their pharmacological versatility, including CNS, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-19-16(12-15(18-19)13-4-5-13)20-6-8-21(9-7-20)17(22)11-14-3-2-10-23-14/h2-3,10,12-13H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAMDHQOLHLPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, which is known for its diverse biological activities.

- Thiophene Ring : A five-membered ring containing sulfur, contributing to the compound's unique properties.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this derivative exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with piperazine and pyrazole structures have shown enhanced apoptosis induction in cancer cells, outperforming standard chemotherapeutics like bleomycin .

2. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess significant antibacterial properties. In vitro studies revealed that the compound exhibits activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such inhibition is crucial in the context of Alzheimer's disease, where cholinergic dysfunction plays a significant role .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE suggests a potential therapeutic role in neurodegenerative diseases.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

Case Studies

Several studies highlight the effectiveness of related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural relatives differ in substituents on the piperazine ring, heterocyclic systems (e.g., tetrazole vs. pyrazole), and functional groups. Key examples include:

Key Structural Differences :

- Pyrazole vs. Tetrazole : The target compound’s pyrazole ring (5-membered, two adjacent nitrogens) may enhance metabolic stability compared to tetrazoles (5-membered, four nitrogens), which are prone to hydrolysis .

- Thiophene vs. Other Aromatics : Thiophene’s electron-rich π-system may favor interactions with aromatic residues in biological targets compared to phenyl or pyridyl groups .

Pharmacological and Physicochemical Properties

- Melting Points : Similar compounds exhibit melting points between 123–177°C, influenced by substituent polarity (e.g., trifluoromethyl groups raise melting points) . The target compound’s cyclopropyl group may lower its melting point compared to sulfonyl derivatives.

- Bioactivity: Tetrazole-piperazine derivatives () show potent antimicrobial activity, while sulfonyl-piperazines () inhibit cancer cell proliferation .

Research Findings and Data Tables

Antiproliferative Activity of Selected Analogues

Antimicrobial Activity

| Compound | MIC (μg/mL) Against S. aureus | Key Substituent | |

|---|---|---|---|

| 13a | 4.0 | Allylpiperazine | |

| 7g | 16.0 | Benzyltetrazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.